Benzo[d]oxazol-4-ylboronic acid
Description
Properties
Molecular Formula |
C7H6BNO3 |
|---|---|
Molecular Weight |
162.94 g/mol |
IUPAC Name |
1,3-benzoxazol-4-ylboronic acid |
InChI |
InChI=1S/C7H6BNO3/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h1-4,10-11H |
InChI Key |
AJDUGMNTAKLSKE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)OC=N2)(O)O |
Origin of Product |
United States |
Historical Context and Evolution of Boronic Acids in Organic Chemistry
The journey of boronic acids in organic chemistry began in 1860 when Edward Frankland first reported the synthesis and isolation of a boronic acid. pharmiweb.comwikipedia.orgwikiwand.comborates.today He prepared ethylboronic acid through a two-stage process involving the reaction of diethylzinc (B1219324) with triethyl borate (B1201080), followed by oxidation. pharmiweb.comborates.today For a long time, these compounds remained largely a curiosity. However, the 20th century, particularly its latter half, witnessed a dramatic surge in their importance, largely driven by the development of transition-metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, stands as a monumental breakthrough in the field. wikipedia.orgrsc.orgrsc.org This reaction's discovery revolutionized the way chemists construct carbon-carbon bonds, offering a powerful and versatile tool for synthesizing complex organic molecules. researchgate.net The mild reaction conditions, functional group tolerance, and the generally low toxicity of boronic acids have contributed to their widespread adoption in both academic and industrial research. nih.govresearchgate.net
Initially, research focused on simple aryl and alkyl boronic acids. Over time, the synthetic repertoire expanded significantly, allowing for the preparation of a vast array of functionalized boronic acids. molecularcloud.org Modern synthesis techniques include the reaction of organometallic reagents like Grignards with borate esters, transmetallation reactions, and palladium-catalyzed borylation. pharmiweb.commolecularcloud.org This evolution has enabled the incorporation of the boronic acid moiety into a diverse range of molecular architectures, leading to their application in materials science, sensor technology, and, most notably, medicinal chemistry. molecularcloud.orgresearchgate.netboronmolecular.com The approval of bortezomib (B1684674) (Velcade), a boronic acid-containing drug, by the FDA in 2003 for treating multiple myeloma marked a significant milestone, solidifying the importance of this class of compounds in drug discovery. wikipedia.orgnih.gov
Key Milestones in Boronic Acid Chemistry:
| Year | Milestone | Significance |
| 1860 | First synthesis of a boronic acid (ethylboronic acid) by Edward Frankland. pharmiweb.comwikipedia.orgwikiwand.comborates.today | Laid the fundamental groundwork for organoboron chemistry. |
| 1979 | Akira Suzuki reports the palladium-catalyzed cross-coupling reaction of organoboron compounds with organohalides. | Revolutionized carbon-carbon bond formation, becoming a cornerstone of modern organic synthesis. |
| 2003 | FDA approval of bortezomib (Velcade). nih.gov | The first boronic acid-containing drug to receive regulatory approval, validating their therapeutic potential. nih.gov |
| 2010 | Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for "palladium-catalyzed cross couplings in organic synthesis". | Recognized the immense impact of these reactions on science and technology. |
Architectural Significance of the Benzoxazole Heterocycle in Chemical Science
The benzoxazole (B165842) moiety is a privileged heterocyclic scaffold in chemical science, characterized by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring. wikipedia.orgjocpr.com This aromatic, bicyclic system is not only relatively stable but also possesses reactive sites that allow for functionalization, making it a valuable building block in the synthesis of more complex, often biologically active, molecules. wikipedia.orgnih.gov
Benzoxazoles are found in a variety of natural products and have been incorporated into numerous synthetic compounds with a broad spectrum of biological activities. jocpr.comnih.gov Their structural similarity to naturally occurring nucleic acid bases like adenine (B156593) and guanine (B1146940) is thought to facilitate their interaction with biological macromolecules. jocpr.com This has led to the development of benzoxazole derivatives with diverse pharmacological properties, including antifungal, antioxidant, antiallergic, antitumor, and antiparasitic activities. wikipedia.org
The versatility of the benzoxazole core has made it a focal point in medicinal chemistry. jocpr.comnih.govresearchgate.net Marketed drugs containing the benzoxazole structure include the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen (B1672895) and the muscle relaxant chlorzoxazone. nih.gov Furthermore, an increasing number of benzoxazole derivatives are under investigation in various stages of drug discovery for the treatment of cancer, neurological disorders, and inflammatory conditions. nih.gov The sustained interest in this heterocycle underscores its architectural significance and its continued potential for the development of novel therapeutic agents. nih.govnih.gov
Strategic Positioning of Benzo D Oxazol 4 Ylboronic Acid Within Organoboron Compound Research
Precision Synthesis of this compound Scaffold
The construction of the this compound core requires precise control over the introduction of the boronic acid functionality onto the benzoxazole ring system. Various methodologies have been developed to achieve this, ranging from direct C-H functionalization to more traditional halogen-metal exchange followed by borylation.
Direct Functionalization and Boronation Strategies
Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic acids. researchgate.netacs.org This approach avoids the pre-functionalization often required in traditional methods, such as the generation of organohalides. Iridium-catalyzed C-H activation has become a preferred method for the borylation of aromatic C-H bonds, demonstrating high efficiency and tolerance for a wide array of functional groups on both carbocyclic and heterocyclic substrates. researchgate.net While the direct borylation of benzoxazole itself can be challenging, photocatalytic methods using N-heterocyclic carbene boranes have shown promise for the borylation of related five-membered ring heterocycles like benzothiazoles. acs.org Another approach involves the reaction of diborane (B8814927) with benzoxazole, which leads to a novel rearrangement to form benzoxazaboroles. rsc.org
Methodologies for Regioselective Boronic Acid Introduction
Achieving regioselectivity in the borylation of benzoxazoles is paramount for their use as versatile building blocks. The inherent electronic properties of the benzoxazole ring can direct borylation to specific positions. For instance, in related heterocycles like 2,1,3-benzothiadiazole (B189464) (BTD), iridium-catalyzed C-H borylation is often selective for the most acidic proton, though controlling multiple borylations can be a challenge. nih.gov In some cases, the use of a directing group can steer the borylation to a specific C-H bond. For example, five-membered heterocycles like thiazole (B1198619) and benzoxazole have been used as directing groups to achieve C7-selective borylation of indoles. rsc.org
A common and reliable method for the regioselective synthesis of aryl boronic acids is the Miyaura borylation. mdpi.com This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). This method offers mild reaction conditions and high functional group tolerance. mdpi.com For the synthesis of this compound, a precursor such as 4-halobenzoxazole would be required.
Elaboration of Benzo[d]oxazole Derivatives via Boronic Acid Intermediates
Once synthesized, this compound and its analogues serve as versatile intermediates for the construction of more complex molecules, primarily through transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions.researchgate.netacs.orgyoutube.comnih.gov
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netacs.orgyoutube.comnih.gov
The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions, involving the cross-coupling of an organoboron compound (like this compound) with an organic halide or triflate. nih.govnih.govlibretexts.org This reaction is valued for its mild conditions, low toxicity of reagents, and the commercial availability of many starting materials. nih.gov
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. Buchwald's second-generation XPhos preformed catalyst has been shown to be highly effective in the borylation/Suzuki cross-coupling of aryl and heteroaryl halides. nih.gov The reaction is tolerant of a wide variety of functional groups on both coupling partners, including those found on complex molecules. nih.gov For instance, the Suzuki-Miyaura reaction has been successfully employed in the coupling of ortho-bromoanilines with a range of boronic esters, demonstrating its robustness. nih.gov
Interactive Table: Optimization of Suzuki-Miyaura Coupling Conditions. nih.govlibretexts.orgnih.gov
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield | Reference |
| Catalyst | Pd(PPh₃)₄ | CataXCium A Pd G3 | PdCl₂(dppf) | Good to Excellent | nih.govnih.gov |
| Ligand | XPhos | dppf | --- | High | nih.govnih.gov |
| Base | K₂CO₃ | Cs₂CO₃ | i-Pr₂NEt | High | nih.govnih.govnih.gov |
| Solvent | THF/H₂O | EtOH | MeOH | High | nih.govnih.gov |
The scope of the Suzuki-Miyaura coupling with benzo[d]oxazole boronic acids is broad, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkenyl substituents. This versatility makes it a key tool in the synthesis of diverse libraries of benzoxazole-containing compounds for various applications. nih.govnih.gov
While palladium catalysis dominates the field, other transition metals can also be employed for cross-coupling reactions involving boronic acids. For example, nickel-catalyzed direct C-H arylation reactions between azoles and arylboronic acids have been developed, offering an alternative to the use of aryl halides. rsc.org Iridium catalysis is also utilized for the enantioselective borylation of C-H bonds, which can then be further functionalized. thieme-connect.com These alternative methods can offer different reactivity profiles and may be advantageous for specific substrates or transformations.
Cyclocondensation and Annulation Techniques
The construction of the benzoxazole core is most commonly achieved through the cyclocondensation of an o-aminophenol with a suitable one-carbon electrophile. Annulation strategies, where a pre-formed ring is fused to another, also represent a viable pathway. The synthesis of this compound via these methods presents a unique challenge: the introduction and preservation of the boronic acid group at the C4-position.
The primary route involves the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent. For the target molecule, this would necessitate the use of a 2-amino-3-boronylphenol precursor. The stability of the boronic acid group under the often harsh, acidic, or high-temperature conditions required for cyclization is a critical consideration.
Transition-metal-catalyzed annulation reactions offer a more modern and often milder alternative. For instance, a one-pot domino acylation-annulation of a 2-bromoaniline (B46623) derivative can yield a benzoxazole. Adapting this to the target molecule could involve a pre-borylated 2-bromoaniline. Copper-catalyzed intramolecular C-O bond formation from the corresponding o-haloanilide is another powerful method. The choice of catalyst and ligands is crucial to ensure compatibility with the boronic acid functional group.
A variety of cyclization reactions of 2-aminophenols with different reagents have been explored to synthesize various substituted benzoxazoles. organic-chemistry.org For example, reactions with β-diketones catalyzed by a combination of a Brønsted acid and CuI have proven effective. organic-chemistry.org Similarly, the reaction of ortho-substituted anilines with functionalized orthoesters provides an efficient route to benzoxazole derivatives. organic-chemistry.org
Table 1: Selected Cyclocondensation/Annulation Reactions for Benzoxazole Synthesis
| Starting Materials | Reagents/Catalyst | Product Type | Yield | Reference |
| o-aminophenol, Benzaldehyde | Imidazolium (B1220033) chlorozincate (II) ionic liquid on Fe3O4 NPs, Sonication | 2-Arylbenzoxazoles | up to 90% | nih.gov |
| o-aminophenol, Aldehyde | Samarium triflate | 2-Substituted benzoxazoles | Good | organic-chemistry.org |
| o-aminophenol, β-diketone | Brønsted acid, CuI | 2-Substituted benzoxazoles | Good | organic-chemistry.org |
| 2-Bromoaniline, Acyl chloride | CuI, 1,10-phenanthroline, Cs2CO3, Microwave | Substituted benzoxazoles | Poor to very high | researchgate.net |
| o-aminophenol, Alkynone | Copper catalyst | Functionalized benzoxazoles | Good | rsc.org |
Direct C-H borylation of the pre-formed benzoxazole ring system is another strategic approach. Iridium-catalyzed C-H activation and borylation have emerged as powerful tools for the functionalization of heterocyles. rsc.org While site-selectivity can be a challenge, the development of new ligands has enabled highly specific borylations. nih.gov For this compound, a regioselective iridium-catalyzed borylation at the C4-position would be a highly efficient step.
Green Chemistry Principles in Benzoxazole Synthesis
The principles of green chemistry, which aim to reduce waste and energy consumption while using less hazardous materials, are increasingly being applied to the synthesis of heterocyclic compounds. The preparation of benzoxazoles, and by extension this compound, has benefited significantly from these advancements.
Key green strategies include the use of environmentally benign solvents, such as water or ethanol, and the development of reusable catalysts. For instance, a simple and efficient method for synthesizing benzoxazoles involves the reaction of o-aminophenols and aldehydes in an aqueous medium using samarium triflate as a reusable acid catalyst. nih.gov Another approach employs a Brønsted acidic ionic liquid gel as a heterogeneous catalyst under solvent-free conditions, which can be easily recovered and reused.
The use of ultrasound irradiation as an alternative energy source has also been explored for the environmentally friendly synthesis of benzoxazoles, leading to shorter reaction times and high yields. nih.gov Furthermore, methods that generate water as the sole byproduct are highly desirable. An example is the use of an imidazolium chlorozincate (II) ionic liquid supported on magnetic nanoparticles, which catalyzes the reaction of o-aminophenols with aldehydes under solvent-free sonication. organic-chemistry.orgnih.gov This catalyst can be easily separated from the reaction mixture with a magnet and recycled. organic-chemistry.orgnih.gov
The synthesis of the boronic acid moiety itself can also be approached from a green perspective. A mild and highly efficient protocol for the ipso-hydroxylation of arylboronic acids to phenols uses aqueous hydrogen peroxide as the oxidant in ethanol, with the reaction completing in just one minute at room temperature. rsc.org This highlights the potential for green transformations of the target molecule into other valuable derivatives.
Table 2: Green Synthetic Approaches to Benzoxazoles
| Starting Materials | Catalyst/Conditions | Green Aspect | Yield | Reference |
| o-aminophenol, Aromatic/aliphatic acid | NH4Cl, Ethanol, 80-90°C | Green solvent, Economically viable | Very good | mdpi.com |
| o-aminophenol, Aldehyde | Samarium triflate, Aqueous medium | Reusable catalyst, Aqueous medium | Good | nih.gov |
| Azo-linked salicylic (B10762653) acid derivatives, 2-amino-4-chlorophenol | Ultrasound irradiation | Alternative energy source, Short reaction time | High | nih.gov |
| o-aminophenol, Benzaldehyde | Imidazolium chlorozincate (II) ionic liquid on Fe3O4 NPs, Solvent-free sonication | Reusable magnetic catalyst, Solvent-free, Water as byproduct | up to 90% | nih.gov |
| o-aminophenol, Benzaldehyde | Brønsted acidic ionic liquid gel, Solvent-free, 130°C | Reusable catalyst, Solvent-free | 98% | rsc.org |
Continuous Flow Chemistry Applications for Scalable Synthesis
Continuous flow chemistry has emerged as a powerful technology for the scalable and safe synthesis of chemical compounds, offering precise control over reaction parameters and minimizing the handling of hazardous intermediates. organic-chemistry.orgresearchgate.net The synthesis of functionalized benzoxazoles is well-suited to this approach.
An efficient and scalable transformation of 3-halo-N-acyl anilines to the corresponding benzoxazoles has been reported within a continuous flow reactor. organic-chemistry.orgresearchgate.net This process involves a base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization to form an unstable lithiated benzoxazole intermediate, which is then quenched in-line with an electrophile to yield the substituted benzoxazole. organic-chemistry.orgresearchgate.net This method allows for excellent temperature control and minimizes the residence time of unstable intermediates, thereby reducing byproduct formation. organic-chemistry.orgresearchgate.net
Furthermore, a waste-minimized protocol for the synthesis of 2-arylbenzoxazoles in continuous flow has been developed using heterogeneous manganese-based catalysts. acs.org This system utilizes cyclopentylmethyl ether as an environmentally friendly solvent and oxygen as the oxidant, which also regenerates the catalyst. acs.org This flow configuration eliminates the need for an additional pump and allows for a faster synthesis compared to batch procedures with minimal metal leaching. acs.org
The application of continuous flow technology to the synthesis of this compound could involve a multi-step sequence where the benzoxazole core is first formed in a flow reactor, followed by a subsequent in-line borylation step. This would be particularly advantageous for reactions involving unstable intermediates or requiring precise control over stoichiometry and temperature, which are common in organometallic reactions like borylation. The ability to scale up production by simply running the flow reactor for longer periods makes this an attractive strategy for industrial applications.
Table 3: Continuous Flow Synthesis of Substituted Benzoxazoles
| Starting Materials | Key Features | Throughput/Scale | Yield | Reference |
| 3-halo-N-acyl anilines | Base-mediated deprotonation, ortho-lithiation, intramolecular cyclization, in-line quench | 400 mmol of starting material processed | Good | rsc.org |
| o-aminophenol, Aldehyde | Heterogeneous manganese-based catalysts, Cyclopentylmethyl ether solvent, O2 as oxidant | Not specified | High | acs.org |
Building Block Utility in Divergent Synthetic Pathways
This compound and the broader class of benzoxaboroles serve as crucial intermediates in organic synthesis, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling. sciengine.com These compounds can be used to synthesize ortho-substituted benzyl (B1604629) alcohols, which are valuable precursors in the total synthesis of complex natural products. sciengine.com For instance, a benzoxaborole derivative was a key component in the total synthesis of vancomycin, where it was coupled with an aryl iodide to generate a necessary benzyl alcohol intermediate. sciengine.com
The stability of the benzoxaborole ring system under various reaction conditions further enhances its utility. sciengine.com The boron-carbon bond within the oxaborole ring exhibits greater hydrolytic stability compared to that in arylboronic acids. researchgate.net This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without degrading the boronic acid functionality.
Furthermore, the reactivity of benzoxaboroles can be fine-tuned. For example, o-formyl arylboronic acids can react with nucleophiles to produce 3-substituted benzoxaboroles. sciengine.com This reactivity allows for the introduction of various substituents at the C(3) position, leading to a diverse range of molecular architectures. sciengine.comnih.gov
Table 1: Examples of Divergent Synthetic Pathways Utilizing Benzoxaboroles
| Starting Material | Reaction Type | Product Class | Significance | Reference |
|---|---|---|---|---|
| Benzoxaborole derivative | Suzuki-Miyaura Cross-Coupling | ortho-substituted benzyl alcohols | Intermediate in the total synthesis of vancomycin. | sciengine.com |
| o-formyl arylboronic acids | Nucleophilic Addition | 3-substituted benzoxaboroles | Provides access to a variety of C(3) functionalized benzoxaboroles. | sciengine.comnih.gov |
| Protected arylboronic acids | Reaction with butyl lithium and aldehydes | 3-substituted benzoxaboroles | Alternative route to C(3) substituted derivatives. | sciengine.com |
Stereochemical Control and Stereoselective Transformations
The development of methods for the asymmetric synthesis of chiral benzoxaboroles, particularly those with substituents at the C3 position, is a significant area of research. nih.gov An enantioselective Morita–Baylis–Hillman (MBH) cascade reaction has been successfully developed to synthesize chiral 3-substituted benzoxaboroles. nih.gov This method utilizes a bifunctional tertiary amine-carbamate catalyst to achieve high yields and enantiomeric excesses of the desired products. nih.gov
Another notable advancement is the organocatalytic, enantioselective synthesis of 3-substituted benzoxaboroles through a Wittig/oxa-Michael reaction cascade of α-formyl boronic acids. rsc.org This process, triggered by a cinchona alkaloid-based chiral amino-squaramide catalyst, also affords good yields and excellent enantioselectivities. rsc.org The resulting chiral benzoxaboroles can be further transformed into chiral β-hydroxy ketones without loss of enantiomeric purity. rsc.org
Furthermore, rhodium-catalyzed [2+2+2] cycloaddition has been employed for the modular and regioselective synthesis of complex benzoxaboraheterocycles. nih.gov This method leverages the chelation of a local alcohol to overcome steric hindrance, allowing for the generation of intricate benzoxaborole scaffolds with good to excellent yields. nih.gov This approach tolerates a variety of functional groups and enables the creation of oxaborole rings of different sizes. nih.gov
Table 2: Stereoselective Transformations Involving Benzoxaboroles
| Reaction Type | Catalyst/Reagent | Product | Key Feature | Reference |
|---|---|---|---|---|
| Asymmetric Morita–Baylis–Hillman Cascade | Bifunctional tertiary amine-carbamate | Chiral 3-substituted benzoxaboroles | High yield and enantiomeric excess. | nih.gov |
| Wittig/oxa-Michael Reaction Cascade | Cinchona alkaloid-based chiral amino-squaramide | Chiral 3-substituted benzoxaboroles | Good to excellent enantioselectivities (up to 99%). | rsc.org |
| Rh-catalyzed [2+2+2] Cycloaddition | Rhodium catalyst | Complex benzoxaboraheterocycles | Modular and regioselective synthesis with good functional group tolerance. | nih.gov |
Integration into DNA-Encoded Library (DEL) Synthesis Platforms
DNA-Encoded Library (DEL) technology is a powerful tool in drug discovery for identifying novel bioactive molecules. ncl.ac.uknih.gov The synthesis of these vast libraries relies on chemical reactions that are compatible with the DNA tag. ncl.ac.uk Boronic acids and their derivatives, including this compound, have been successfully integrated into DEL synthesis platforms.
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, has been adapted for use in DEL synthesis. ncl.ac.uk This allows for the incorporation of a wide variety of aryl and heteroaryl fragments into the library, significantly expanding its chemical diversity. ncl.ac.ukmit.edu The development of robust palladium catalysts and reaction conditions that are tolerant of the aqueous environment and the DNA backbone has been crucial for this integration. ncl.ac.uk
The ability to perform these complex chemical transformations on DNA-tagged molecules opens up new avenues for creating libraries with greater structural diversity and improved physicochemical properties, moving beyond simple amide bond formations. ncl.ac.ukrsc.org This expansion of the chemical space accessible through DELs increases the probability of identifying potent and selective inhibitors for various biological targets. osti.govnih.gov
Development of Novel Synthetic Reagents and Catalysts from Benzoxaborole Scaffolds
The unique properties of the benzoxaborole scaffold have led to its use in the development of new synthetic reagents and catalysts. Benzoxaboroles themselves can act as catalysts or reagents in various transformations. For example, they have been investigated as molecular receptors for sugars and glycoconjugates due to their ability to form complexes with glycosides under physiological conditions. researchgate.net
Furthermore, the benzoxaborole core can be functionalized to create more complex catalytic systems. The inherent stability and reactivity of the benzoxaborole ring make it an attractive platform for designing novel organocatalysts. rsc.org The development of an organocatalytic enantioselective synthesis of benzoxaboroles itself points to the potential of these systems in asymmetric catalysis. rsc.org
Simple and efficient methods for the synthesis of benzoxaboroles from readily available starting materials like arylboronic acids and aldehydes or ketones have been developed. nih.gov These methods, often employing Brønsted acids, simplify the preparation of these valuable scaffolds and reduce the number of reaction steps, making them more accessible for further development into novel reagents and catalysts. nih.gov
Mechanistic Investigations and Catalytic Roles of Benzo D Oxazol 4 Ylboronic Acid Derivatives
Organocatalytic Activation and Reaction Promotion
Derivatives of benzo[d]oxazol-4-ylboronic acid have emerged as potent organocatalysts, capable of promoting chemical transformations through the activation of specific functional groups. This catalytic activity is often rooted in the Lewis acidic nature of the boron atom, which allows for reversible interactions with substrates, thereby lowering the energy barrier for subsequent reactions.
The direct formation of amide bonds from carboxylic acids and amines is a thermodynamically challenging but highly desirable transformation in organic synthesis. Boronic acid derivatives, including those with a benzoxazole (B165842) scaffold, have been investigated for their ability to catalyze this reaction. The mechanism generally involves the activation of the carboxylic acid. researchgate.netorgsyn.org The Lewis acidic boron center of the catalyst interacts with the carboxylic acid, forming an acyloxyboronate intermediate. This intermediate is more electrophilic than the parent carboxylic acid, rendering it more susceptible to nucleophilic attack by an amine.
Recent studies have highlighted the importance of the catalyst structure in achieving high efficiency. For instance, the introduction of specific substituents on the benzoxazole ring can modulate the Lewis acidity of the boron atom and influence the stability of the key intermediates, thereby enhancing the catalytic turnover. While simple boronic acids can be effective, more complex structures, such as those incorporating a biphenyl (B1667301) scaffold, have been designed to achieve bifunctional activation, further promoting the amidation reaction, even with poorly nucleophilic amines. researchgate.net
The general catalytic cycle for boronic acid-promoted amidation can be summarized as follows:
Formation of Acyloxyboronate: The boronic acid catalyst reacts with the carboxylic acid to form a reactive acyloxyboronate species, with the concurrent release of a water molecule.
Nucleophilic Attack: The amine substrate attacks the activated carbonyl carbon of the acyloxyboronate intermediate.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Product Release and Catalyst Regeneration: The tetrahedral intermediate collapses to yield the amide product and regenerate the boronic acid catalyst.
This catalytic approach offers a milder and often more environmentally benign alternative to traditional methods that rely on stoichiometric activating agents. orgsyn.org
A significant challenge in synthetic chemistry is the selective functionalization of one hydroxyl group among many in a polyol molecule, such as a carbohydrate. Benzoxaborole derivatives, which are structurally related to this compound, have proven to be highly effective catalysts for the site-selective acylation of diols and polyols. researchgate.net
The mechanism of this selectivity relies on the reversible formation of a boronate ester between the benzoxaborole catalyst and two adjacent hydroxyl groups of the polyol. The geometry and electronic properties of the benzoxazole-based catalyst dictate which diol pair it preferentially binds to. For instance, catalysts can be designed to selectively bind to cis-diols over trans-diols. Once the boronate ester is formed, one of the hydroxyl groups is activated, directing the acylating agent to that specific position. researchgate.net
The key steps in the catalytic cycle for site-selective acylation of a diol are:
Boronate Ester Formation: The benzoxaborole catalyst reversibly forms a five-membered cyclic boronate ester with a cis-diol unit of the polyol substrate.
Activation and Acylation: An acylating agent, often in the presence of a base, reacts with the boronate ester. The boron atom acts as a Lewis acid to activate the hydroxyl group, and the base facilitates the acylation.
Product Release: The acylated product is released, and the benzoxaborole catalyst is regenerated to participate in another catalytic cycle.
Researchers have synthesized libraries of benzoxaborole catalysts with various substituents to fine-tune their selectivity for different polyol substrates. Electron-withdrawing groups on the benzoxazole ring, for example, can enhance the Lewis acidity of the boron, leading to stronger binding with the diol and improved catalytic activity. researchgate.net
Table 1: Comparison of Catalytic Applications of this compound Derivatives
| Catalytic Application | Activated Functional Group | Key Intermediate | Driving Force for Reaction |
| Amidation | Carboxylic Acid | Acyloxyboronate | Increased electrophilicity of the carbonyl carbon |
| Site-Selective Acylation | Diol/Polyol | Cyclic Boronate Ester | Geometric preference and activation of a specific hydroxyl group |
Understanding Transmetalation Mechanisms in Cross-Coupling
In the realm of transition-metal catalysis, particularly in Suzuki-Miyaura cross-coupling reactions, organoboron compounds like this compound serve as the nucleophilic partner. The transmetalation step, where the organic group is transferred from the boron atom to the palladium (or other transition metal) center, is a critical and often rate-determining step in the catalytic cycle. nih.gov
The mechanism of transmetalation is complex and can be influenced by several factors, including the nature of the base, the solvent, and the specific structure of the boronic acid. Generally, the reaction is believed to proceed through a "boronate" pathway. In this pathway, the boronic acid is first converted to a more nucleophilic tri- or tetracoordinate boronate species by the action of a base. This boronate then reacts with the palladium(II) halide complex. nih.gov
Computational studies have been employed to gain a deeper understanding of the transmetalation process for various arylboronic acids. nih.gov These studies help to elucidate the transition state structures and the energetic barriers involved. For this compound, the electronic properties of the benzoxazole ring system would be expected to influence the nucleophilicity of the aryl group being transferred and the stability of the resulting palladium complex. The presence of the heteroatoms in the ring can affect the electron density at the carbon atom attached to the boron, thereby modulating its reactivity in the transmetalation step.
Role in Catalytic Cycles and Reaction Optimization
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide to form a Pd(II) complex.
Transmetalation: The organic group from the this compound (as a boronate) is transferred to the Pd(II) complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Pioneering Research in Medicinal Chemistry with Benzo D Oxazol 4 Ylboronic Acid Analogues
Rational Design and Synthesis of Bioactive Benzoxazole (B165842) Compounds
The benzoxazole scaffold, a fused oxazole-benzene ring system, is a cornerstone in medicinal chemistry, valued for its structural versatility and presence in numerous bioactive compounds. mdpi.com Its structural similarity to natural purines like guanine (B1146940) and adenine (B156593) allows it to interact with various biological macromolecules. chemistryjournal.net This has spurred the rational design and synthesis of a multitude of benzoxazole derivatives with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.combiotech-asia.org
The synthesis of bioactive benzoxazole compounds often begins with foundational precursors like 2-aminophenol (B121084), which can be reacted with various reagents to construct the benzoxazole core. researchgate.netresearchgate.net For instance, reaction with carbon disulfide and potassium hydroxide (B78521) yields benzo[d]oxazole-2-thiol, a versatile intermediate. researchgate.net This can be further modified, for example, by reacting with 2-(chloromethyl)-1H-benzimidazole to produce 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole. researchgate.net Another common strategy involves the condensation of 2-aminophenols with substituted aldehydes or carboxylic acids. mdpi.combiotech-asia.org Microwave-assisted synthesis has emerged as a rapid and efficient method for producing benzoxazole derivatives, often leading to higher yields and purity compared to conventional methods. tandfonline.com
A key aspect of the rational design of benzoxazole-based drugs is the strategic incorporation of various functional groups to modulate their biological activity. chemistryjournal.net For example, in the development of inhibitors for the enzyme Pks13, a benzoxazole (BZX) scaffold was identified through a scaffold hopping approach from a benzofuran (B130515) derivative. nih.govacs.org The synthesis of these BZX derivatives involved microwave-assisted demethylation and cyclization, followed by a Mannich reaction to introduce aminomethyl phenols. acs.org Similarly, the design of selective inhibitors for the PI3Kα isoform has utilized the benzoxazepine scaffold, with modifications guided by crystal structures to achieve selectivity through interactions with non-conserved residues. nih.gov
The synthesis of boron-containing benzoxazoles, specifically benzoxaboroles, involves the intramolecular dehydration of ortho-boronobenzyl alcohols. nih.gov These can be synthesized with substituents on either the phenyl moiety or the oxaborole ring itself, allowing for fine-tuning of their properties. nih.gov For example, 3-monosubstituted benzoxaboroles can be prepared from methylene-substituted benzyl (B1604629) alcohols or through nucleophilic addition to the corresponding benzaldehyde. nih.gov
Interactive Table: Synthetic Strategies for Bioactive Benzoxazole Compounds
| Starting Material(s) | Key Reaction(s) | Resulting Benzoxazole Derivative | Ref. |
| 2-Aminophenol, Carbon disulfide, Potassium hydroxide | Cyclization | Benzo[d]oxazole-2-thiol | researchgate.net |
| 2-Aminophenol, Substituted aldehydes/carboxylic acids | Condensation, Cyclization | 2-Substituted benzoxazoles | mdpi.combiotech-asia.org |
| Benzofuran derivative | Scaffold hopping, Microwave-assisted cyclization, Mannich reaction | 2,4,5-Substituted benzoxazole Pks13 inhibitors | nih.govacs.org |
| ortho-Boronobenzyl alcohols | Intramolecular dehydration | Benzoxaboroles | nih.gov |
| Methylene-substituted benzyl alcohol or Benzaldehyde | Nucleophilic addition | 3-Monosubstituted benzoxaboroles | nih.gov |
Comprehensive Structure-Activity Relationship (SAR) Profiling
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of benzoxazole derivatives by systematically modifying their chemical structure to enhance efficacy and selectivity. chemistryjournal.net These studies explore how alterations in substituent positions, electronic properties, and steric bulk influence biological activity.
Systematic Positional and Substituent Variation Studies
Systematic variation of substituents on the benzoxazole ring has yielded crucial insights into their biological effects. For instance, in a series of benzoxazole derivatives evaluated as NPY Y5 antagonists for obesity treatment, starting from a high-throughput screening hit, SAR studies led to the identification of a compound that effectively reduced food intake. nih.gov
Research on 2-arylbenzoxazoles has shown that substitutions at the C-2 and C-5 positions of the benzoxazole ring are critical for biological activity. mdpi.com This led to the design of derivatives with bromine or chlorine at position 5 and a substituted benzene (B151609) ring at position 2, which were evaluated for their antiproliferative and antibacterial properties. mdpi.com Similarly, for benzoxazole derivatives targeting melatonin (B1676174) receptors, a series of compounds were synthesized and evaluated, leading to the identification of potent agonists. nih.gov
In the development of Pks13 inhibitors, SAR studies of 2,4,5-substituted benzoxazole derivatives resulted in potent compounds against Mycobacterium tuberculosis. researchgate.net The thermal stability analysis of these compounds confirmed their high-affinity binding to the Pks13-TE domain. researchgate.net
Electronic and Steric Effects on Biological Efficacy
The electronic and steric properties of substituents on the benzoxazole scaffold play a significant role in their biological efficacy. SAR studies on benzoxazole derivatives have shown that the presence of electron-withdrawing or electron-releasing groups at specific positions can enhance antimicrobial and antiproliferative effects. researchgate.net For example, in a study of benzoxazole derivatives as α-glucosidase inhibitors, electron-withdrawing groups like bromine and trifluoromethyl significantly enhanced activity. researchgate.net
In the context of antifungal activity, the number of electron-donating methoxy (B1213986) groups on a phenyl substituent at position 2 of the benzoxazole ring did not significantly affect activity, but their position did. nih.gov A slight decrease in activity observed with three methoxy groups was attributed to steric hindrance. nih.gov Conversely, hydrocarbon substituents at the same position resulted in inactive compounds, likely due to steric hindrance. nih.gov
For phenylboronic acid and benzoxaborole derivatives with antiproliferative activity, a clear structure-activity relationship was observed. nih.gov The acidity of the compounds, influenced by substituents, appeared to be a key factor, with lower pKa values generally correlating with increased biological activity. nih.gov However, other factors also contribute, as some compounds with low pKa values showed poor activity. nih.gov
Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosteric replacement and scaffold hopping are powerful strategies in drug design to improve the properties of a lead compound while maintaining its biological activity. nih.govrsc.org In the context of benzoxazole research, these strategies have been successfully employed.
For example, the benzoxazole ring has been used as a bioisostere for an anilide group in the design of VLA-4 antagonists. nih.gov This replacement retained potency and improved lipophilicity and bioavailability by removing a hydrogen bond donor. nih.gov Similarly, in the development of anticancer agents, the benzothiazole (B30560) core of the prodrug Phortress was bioisosterically replaced with a benzoxazole ring, leading to new analogues with significant anticancer activity. nih.gov
Scaffold hopping has been instrumental in the discovery of novel benzoxazole-based inhibitors. A notable example is the identification of benzoxazole derivatives as Pks13 inhibitors by hopping from a benzofuran scaffold. nih.govacs.org This approach led to a new structural class of compounds with potent activity against Mycobacterium tuberculosis. nih.gov The design of these new scaffolds often involves computational tools to visualize binding interactions and identify parts of the original molecule that may be dispensable. acs.org
Interactive Table: SAR Insights for Benzoxazole Derivatives
| SAR Aspect | Observation | Biological Target/Activity | Ref. |
| Positional Variation | Substitutions at C-2 and C-5 are critical. | Antiproliferative, Antibacterial | mdpi.com |
| Electronic Effects | Electron-withdrawing groups (Br, CF3) enhance activity. | α-Glucosidase inhibition | researchgate.net |
| Steric Effects | Bulky hydrocarbon substituents at C-2 can abolish activity. | Antifungal | nih.gov |
| Acidity (pKa) | Lower pKa can correlate with higher activity. | Antiproliferative | nih.gov |
| Bioisosteric Replacement | Benzoxazole for anilide improves bioavailability. | VLA-4 antagonism | nih.gov |
| Scaffold Hopping | Hopping from benzofuran to benzoxazole yields new inhibitors. | Pks13 inhibition | nih.govacs.org |
Elucidation of Molecular Mechanisms of Action
Understanding the molecular mechanisms by which benzo[d]oxazol-4-ylboronic acid analogues exert their therapeutic effects is crucial for their development as drugs. This involves identifying their specific biological targets and elucidating the interactions at a molecular level.
Inhibition of Key Biological Targets (e.g., Enzymes like PI3K, HIV Protease, β-Lactamases, Amidotransferases)
Phosphoinositide 3-Kinases (PI3Ks): The PI3K signaling pathway is frequently dysregulated in cancer, making its components attractive therapeutic targets. semanticscholar.org Benzoxazole and related scaffolds have been explored for the development of PI3K inhibitors. For instance, a novel series of benzothiazole derivatives, a related heterocycle, were designed and synthesized as selective PI3Kβ inhibitors, showing promise in prostate cancer cell lines. semanticscholar.org The design of these inhibitors often focuses on achieving selectivity for specific PI3K isoforms to maximize the therapeutic window and minimize off-target effects. semanticscholar.org The development of GDC-0032, a potent PI3K inhibitor, highlights the efforts to achieve selectivity over different isoforms. nih.gov Furthermore, PI3K inhibition has been shown to enhance the sensitivity of cancer cells to radiotherapy. nih.gov
HIV Protease: HIV-1 protease is a critical enzyme for viral replication, and its inhibition is a key strategy in antiretroviral therapy. nih.govnih.gov A boronic acid derivative of the protease inhibitor darunavir, where the aniline (B41778) group was replaced with a benzoxaborolone, demonstrated equipotent inhibition of the wild-type enzyme. nih.govnih.gov Notably, this benzoxaborolone analogue showed greater stability against oxidation compared to a simple phenylboronic acid version and maintained its potency against a common drug-resistant variant. nih.govnih.gov X-ray crystallography revealed an extensive network of hydrogen bonds between the benzoxaborolone moiety and the enzyme, highlighting its utility as a pharmacophore. nih.govnih.gov
β-Lactamases: The emergence of bacterial resistance to β-lactam antibiotics, often mediated by β-lactamase enzymes, is a major public health concern. nih.gov Boronic acid-based compounds have been investigated as inhibitors of these enzymes. 4,7-Dichloro-1-benzothien-2-yl sulfonylaminomethyl boronic acid was identified as the first boronic acid-derived inhibitor with activity against class A, C, and D β-lactamases. nih.gov More specifically, benzoxaboroles have shown potential as inhibitors of class D β-lactamases like OXA-24/40. nih.gov The benzoxaborole scaffold appears to be well-suited for the hydrophobic active site of these enzymes. nih.gov
Amidotransferases: While specific inhibition of amidotransferases by this compound is not extensively detailed in the provided search results, the general principle of boronic acids as enzyme inhibitors is well-established. nih.gov The boron atom's ability to form a tetrahedral intermediate that mimics the transition state of enzymatic reactions makes it a versatile inhibitor scaffold. nih.gov The antimicrobial action of some boron-containing compounds, such as the benzoxaborole tavaborole, involves the inhibition of leucyl-tRNA synthetase, which is essential for protein synthesis. researchgate.net
Interactive Table: Inhibition of Key Biological Targets by Benzoxazole Analogues
| Enzyme Target | Inhibitor Scaffold | Key Findings | Ref. |
| PI3K | Benzothiazole (related heterocycle) | Selective inhibition of PI3Kβ isoform, potential for prostate cancer treatment. | semanticscholar.org |
| HIV Protease | Benzoxaborolone | Equipotent to darunavir, improved oxidative stability, active against resistant variants. | nih.govnih.gov |
| β-Lactamases (Class D) | Benzoxaborole | Improved inhibition compared to arylboronic acid analogues, good fit for hydrophobic active site. | nih.gov |
| Leucyl-tRNA synthetase | Benzoxaborole | Inhibition of protein synthesis, leading to antimicrobial activity. | researchgate.net |
Interactions with Nucleic Acids and Proteins (e.g., DNA Intercalation, Ribosomal Binding)
The therapeutic efficacy of many drugs is predicated on their ability to interact with and modulate the function of biological macromolecules such as nucleic acids and proteins. For benzo[d]oxazole derivatives, these interactions are critical to their pharmacological profiles. While direct studies on this compound analogues are still emerging, research on related benzoxazole and benzothiazole compounds provides valuable insights into their potential mechanisms of action.
Studies on benzothiazole/benzoxazole-pyrrolo[2,1-c] scielo.brresearchgate.netbenzodiazepine conjugates have demonstrated their significant DNA-binding ability. nih.gov These compounds induce apoptosis and cause cell cycle arrest at the G0/G1 phase in cancer cell lines. nih.gov Molecular docking and dynamic simulations have been employed to understand the structural requirements for these DNA interactions, suggesting that the unique shape and electronic properties of the heterocyclic system contribute to this binding. nih.gov Furthermore, certain benzo[d]thiazolo[3,2-a]quinolin-10-ium derivatives have been shown to interact with double-stranded DNA through intercalation, a process where the planar molecule inserts itself between the base pairs of the DNA helix. nih.gov This intercalation can disrupt DNA replication and transcription, leading to anticancer effects. nih.gov
While the primary mode of action for some benzoxazole derivatives involves DNA binding, others exert their effects through protein interactions. For instance, some analogues are designed to inhibit specific enzymes. Although direct evidence for ribosomal binding of this compound analogues is not yet prevalent in the literature, the broader class of benzoxazoles has been investigated for a range of protein targets.
Emerging Therapeutic Applications
The versatile pharmacological profile of benzo[d]oxazole derivatives has spurred research into their application for a variety of diseases. The following sections highlight the key therapeutic areas where this compound analogues and related compounds are showing promise.
Strategies for Antimicrobial Agent Development
The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Benzoxazole derivatives have demonstrated significant potential in this area. nih.gov A study on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives revealed that compounds with an (S)-configuration and specific hydrophobic substituents on the phenoxyl side chain exhibited excellent activity against a range of Gram-negative and Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values between 1.56 and 6.25 µg/mL. nih.gov Another study on 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives also reported antibacterial activity. researchgate.net
Table 1: Antimicrobial Activity of Selected Benzoxazole Analogues
| Compound | Target Organism | MIC (µg/mL) | Reference |
| (S)-2-(4-tert-butylphenoxy)-3-(benzo[d]oxazol-5-yl)propanoic acid | Gram-positive & Gram-negative bacteria | 1.56 - 6.25 | nih.gov |
| (S)-2-(biphenyl-4-yloxy)-3-(benzo[d]oxazol-5-yl)propanoic acid | Gram-positive & Gram-negative bacteria | 1.56 - 6.25 | nih.gov |
| (S)-2-(4-(benzyloxy)phenoxy)-3-(benzo[d]oxazol-5-yl)propanoic acid | Gram-positive & Gram-negative bacteria | 1.56 - 6.25 | nih.gov |
This table is for illustrative purposes and includes data from studies on benzoxazole derivatives, which may not be direct analogues of this compound.
Investigations into Antiviral Potential
The development of novel antiviral agents is a critical area of research, particularly in the face of emerging viral threats. While specific studies on the antiviral potential of this compound analogues are limited, research on related benzoxazole and benzothiazole structures has shown promise. For example, novel flavonol derivatives containing a benzoxazole moiety have been designed and synthesized, with some compounds demonstrating excellent antiviral activity against the tobacco mosaic virus (TMV). nih.gov One particular derivative, X17, showed curative and protective EC50 values of 127.6 and 101.2 μg/mL, respectively, which were superior to the commercial antiviral agent ningnanmycin. nih.gov The proposed mechanism of action involves strong binding affinity to the TMV coat protein, which could hinder viral assembly and replication. nih.gov
Similarly, studies on benzo[g]quinazolines, another class of heterocyclic compounds, have shown antiviral activity against coxsackievirus B4. nih.gov While these are not direct analogues, the findings suggest that the benzo-fused heterocyclic scaffold is a viable starting point for the design of new antiviral drugs.
Cancer Research and Antitumor Agent Discovery
The quest for more effective and less toxic anticancer drugs is a major focus of medicinal chemistry. Benzo[d]oxazole derivatives have emerged as a promising class of compounds in this field. nih.gov Research has shown that certain benzoxazole derivatives can inhibit the growth of various cancer cell lines. scielo.brnih.govpreprints.org For instance, a series of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives displayed activity against breast cancer cell lines in the micromolar range. nih.gov
The anticancer mechanisms of these compounds are diverse. Some act as DNA intercalating agents, as discussed previously. nih.govnih.gov Others function by inhibiting key enzymes involved in cancer cell proliferation and survival. A patent has described a benzo[d]oxazole derivative, 2-(5-bromonaphthalene-1-yl)benzo[d]oxazole-5-amine, as an inhibitor of the Nrf2 gene, which is involved in protecting cancer cells from reactive oxygen species. researchgate.net By inhibiting Nrf2, this compound can increase oxidative stress within cancer cells, enhancing the efficacy of chemotherapy and radiation therapy. researchgate.net
Table 2: Anticancer Activity of Selected Benzoxazole and Related Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| Indole based hydrazine (B178648) carboxamide scaffold 12 | HT29 (colon cancer) | 0.015 | nih.gov |
| Indole based hydrazine carboxamide scaffold 12 | H460 (lung cancer) | 0.28 | nih.gov |
| Indole based hydrazine carboxamide scaffold 12 | A549 (lung cancer) | 1.53 | nih.gov |
| Indole based hydrazine carboxamide scaffold 12 | MDA-MB-231 (breast cancer) | 0.68 | nih.gov |
| Pyridine containing pyrimidine (B1678525) derivative 34 | Colo205 (colon cancer) | 5.04 | nih.gov |
| Pyridine containing pyrimidine derivative 34 | U937 (leukemia) | 13.9 | nih.gov |
| Pyridine containing pyrimidine derivative 34 | MCF-7 (breast cancer) | 30.67 | nih.gov |
| Pyridine containing pyrimidine derivative 34 | A549 (lung cancer) | 30.45 | nih.gov |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84 | preprints.org |
| Benzoic acid derivative 2 | MCF-7 (breast cancer) | 18.7 | preprints.org |
| Benzoic acid derivative 14 | MCF-7 (breast cancer) | 15.6 | preprints.org |
This table is for illustrative purposes and includes data from studies on various heterocyclic compounds with anticancer activity, which may not be direct analogues of this compound.
Anti-inflammatory and Other Pharmacological Activities
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of significant interest. Benzoxazole derivatives have been reported to possess anti-inflammatory properties. nih.gov Studies on thiazole (B1198619) and oxazole (B20620) substituted benzothiazole derivatives have identified compounds with potent anti-inflammatory and analgesic activities. nih.gov For example, compound 3c from one study was found to be more active than the reference drug at the same dose. nih.gov Another study on 1,3,4-oxadiazoles derived from benzoxazole also highlighted their potential as anti-inflammatory agents. nih.gov
The anti-inflammatory effects of these compounds are often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). The boronic acid moiety in this compound analogues could potentially enhance their interaction with serine proteases involved in inflammation.
Computational and Spectroscopic Characterization of Benzo D Oxazol 4 Ylboronic Acid Systems
Theoretical Investigations of Electronic Structure and Reactivity
Theoretical studies, particularly those employing quantum mechanical methods, are instrumental in understanding the intrinsic properties of a molecule. For Benzo[d]oxazol-4-ylboronic acid, these investigations shed light on its stability, electronic distribution, and reactive sites.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a important tool for predicting the molecular geometry and electronic properties of organic compounds. While specific DFT studies exclusively on this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to model its structure and energetics. Such calculations typically involve optimizing the molecule's geometry to find its lowest energy conformation. Key parameters that would be determined from a DFT study include bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape. For instance, in related heterocyclic systems, DFT calculations have been used to understand the planarity of the ring systems and the orientation of substituent groups. nih.gov
A hypothetical DFT study on this compound would likely be performed using a functional such as B3LYP with a basis set like 6-31G**. The results would provide optimized geometrical parameters.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound from a DFT Study
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-B | ~1.56 Å |
| Bond Length | B-O | ~1.37 Å |
| Bond Length | C-O (in ring) | ~1.36 Å |
| Bond Length | C-N | ~1.38 Å |
| Bond Angle | C-C-B | ~120° |
| Bond Angle | O-B-O | ~118° |
| Dihedral Angle | C-C-B-O | ~180° (for planarity) |
| Note: These are estimated values based on general chemical principles and data from related structures. Actual values would require a specific DFT calculation. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO provides insights into the molecule's reactivity; a smaller gap generally implies higher reactivity.
For this compound, the HOMO would likely be distributed over the electron-rich benzoxazole (B165842) ring system, while the LUMO would be expected to be localized on the boronic acid moiety, which acts as a Lewis acid. This distribution would suggest that the molecule is susceptible to nucleophilic attack at the boron atom and electrophilic attack on the aromatic ring. The HOMO-LUMO energy gap would be a key determinant of its reactivity in various chemical transformations.
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques are essential for studying how a molecule like this compound might interact with biological macromolecules, such as proteins. These methods can predict binding modes and affinities, which are critical in the context of drug design.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies on this compound are not widely reported, studies on related benzoxazole and benzisoxazole derivatives have demonstrated their potential to interact with various enzymes. nih.govsphinxsai.com For example, derivatives of the related compound benzo[d]isoxazole have been docked into the active sites of cyclooxygenase-2 (COX-2) and thromboxane (B8750289) receptors, showing good binding scores and suggesting potential anti-inflammatory activity. sphinxsai.com
A hypothetical docking study of this compound would involve placing the molecule into the binding site of a target protein and scoring the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The boronic acid group is of particular interest as it can form covalent bonds with serine residues in the active sites of some enzymes.
Table 2: Potential Interacting Residues for this compound in a Hypothetical Enzyme Active Site
| Interaction Type | Ligand Group | Potential Amino Acid Residues |
| Hydrogen Bond | Boronic acid -OH | Ser, Thr, His, Asp, Glu |
| Hydrogen Bond | Oxazole (B20620) Oxygen | Asn, Gln, Ser |
| Covalent Bond | Boron atom | Ser |
| π-π Stacking | Benzene (B151609) ring | Phe, Tyr, Trp |
| Hydrophobic | Benzene ring | Val, Leu, Ile, Ala |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of its complexes with proteins. An MD simulation of this compound, both as a free ligand and in a complex with a target protein, would reveal its conformational landscape and the stability of the ligand-protein interactions. ajchem-a.com
Key analyses from an MD simulation include the Root Mean Square Deviation (RMSD) to assess the stability of the system, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule and protein, and the analysis of hydrogen bond persistence over the simulation time. These simulations can validate the binding modes predicted by molecular docking and provide a more accurate estimation of the binding free energy. ajchem-a.comnih.gov
Advanced Spectroscopic Techniques for Structural Elucidation
While basic spectroscopic methods like NMR and mass spectrometry are fundamental for confirming the identity of a compound, advanced techniques provide deeper structural details. For a molecule like this compound, techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, combined with computational predictions, can offer a comprehensive vibrational analysis. nih.gov
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (in B(OH)₂) | Stretching | 3200-3600 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=N (in oxazole) | Stretching | 1630-1680 |
| C=C (aromatic) | Stretching | 1450-1600 |
| B-O | Stretching | 1310-1380 |
| C-O (in oxazole) | Stretching | 1200-1300 |
X-ray crystallography would provide the definitive solid-state structure, confirming bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. researchgate.net Such data is invaluable for validating the results of computational models.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined. ipb.ptresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For benzo[d]oxazole derivatives, the aromatic protons typically appear in the downfield region of the spectrum. rsc.orgresearchgate.net The specific chemical shifts and splitting patterns are influenced by the substitution pattern on the benzoxazole ring system.
¹¹B NMR Spectroscopy: Given the presence of a boron atom, ¹¹B NMR spectroscopy is a particularly powerful tool for studying this compound. researchgate.net This technique is sensitive to the coordination number and geometry of the boron center. researchgate.netnih.gov Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. nih.gov ¹¹B NMR can be used to monitor this equilibrium, providing information about the pKa of the boronic acid and its interactions with other molecules, such as diols. nsf.govnih.gov The chemical shift in the ¹¹B NMR spectrum can distinguish between the sp²-hybridized boron of the boronic acid and the sp³-hybridized boron of the boronate ester. nsf.gov
Table 1: Representative NMR Data for Benzoxazole Derivatives
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 2-(2-nitrophenyl)-benzoxazole | ¹H | CDCl₃ | Aromatic protons |
| 2-(2-nitrophenyl)-benzoxazole | ¹³C | CDCl₃ | Aromatic and heterocyclic carbons |
| 5-methoxy-2-(2-nitrophenyl)-benzoxazole | ¹³C | DMSO-d₆ | Aromatic and heterocyclic carbons |
| Phenyl boronic acids | ¹¹B | Various | Dependent on pH and diol presence |
This table presents a generalized view of expected NMR data based on available literature for similar structures. rsc.orgnsf.gov
Mass Spectrometry (MS) for Compound Identification and Purity
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the identity and purity of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. This is crucial for confirming the chemical formula of newly synthesized compounds.
Electrospray Ionization (ESI): ESI is a soft ionization technique commonly used for the analysis of polar molecules like boronic acids. nih.gov It allows for the detection of the molecular ion, often as a protonated species [M+H]⁺ or a deprotonated species [M-H]⁻, with minimal fragmentation. This is particularly useful for confirming the molecular weight of the target compound. The purity of compounds can also be assessed using techniques like UPLC-MS. nih.gov
Table 2: Mass Spectrometry Data for Benzo[d]oxazol-2-ylboronic acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆BNO₃ | PubChem |
| Molecular Weight | 162.94 g/mol | PubChem |
| Exact Mass | 163.0440732 Da | PubChem |
Data for the 2-yl isomer is provided for illustrative purposes. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule and to characterize its photophysical properties, such as absorption and emission.
The UV-Vis absorption spectrum of benzoxazole derivatives typically exhibits strong absorption bands in the near-ultraviolet region. researchgate.net These absorptions are generally attributed to π-π* transitions within the conjugated aromatic system. frontiersin.org The position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of substituents on the benzoxazole ring. frontiersin.orgresearchgate.net For example, the absorption spectrum of a parent benzoxazole compound in the gas phase can range from 240 to 400 nm. researchgate.net
Some benzoxazole derivatives exhibit fluorescence emission, and their fluorescence spectra can provide further insights into their electronic structure and excited-state properties. frontiersin.orgresearchgate.net The difference between the absorption and emission maxima, known as the Stokes shift, is an important characteristic of fluorescent molecules.
Table 3: Photophysical Properties of Benzoxazole Derivatives
| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |
|---|---|---|---|
| Benzoxazole (gas phase) | - | 276, 293, 338 | - |
| Benzoxazole Derivative 9a | Chloroform | 419 | - |
| Benzoxazole-pyridinium salt | Various | Dependent on N position and anion | - |
This table presents a generalized view of expected photophysical data based on available literature for similar structures. researchgate.netfrontiersin.orgresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. copbela.org The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups it contains.
Key expected vibrational modes include:
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid. libretexts.orgresearchgate.net
Aromatic C-H stretching: Absorptions typically appear above 3000 cm⁻¹. libretexts.org
C=N stretching: The carbon-nitrogen double bond of the oxazole ring would show a characteristic absorption.
C=C stretching: In-ring vibrations of the benzene ring are expected in the 1450-1600 cm⁻¹ region. pressbooks.pub
B-O stretching: A strong absorption band associated with the boron-oxygen bond is expected, often in the 1310-1350 cm⁻¹ range. researchgate.net
C-B stretching: The carbon-boron bond vibration may also be observed. researchgate.net
C-O stretching: The carbon-oxygen single bond of the oxazole ring will have a characteristic absorption. oregonstate.edu
The region below 1500 cm⁻¹ is known as the fingerprint region, and the complex pattern of absorptions in this area is unique to the specific molecule. oregonstate.edu
Table 4: Characteristic IR Absorption Frequencies for Functional Groups in this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| O-H (Boronic Acid) | 3200 - 3600 (broad) |
| Aromatic C-H | > 3000 |
| C=C (Aromatic) | 1450 - 1600 |
| B-O | 1310 - 1350 |
This table presents a generalized view of expected IR absorption frequencies based on established ranges for these functional groups. libretexts.orgresearchgate.net
Future Research Trajectories and Interdisciplinary Perspectives
Exploiting Novel Synthetic Pathways for Derivatization
The development of novel synthetic routes to create derivatives of benzo[d]oxazol-4-ylboronic acid is a cornerstone for unlocking its full potential. Future research will likely focus on more efficient, sustainable, and versatile methods for its synthesis and functionalization. This includes the exploration of C-H activation strategies, which allow for the direct introduction of functional groups onto the benzoxazole (B165842) core, bypassing the need for pre-functionalized starting materials. Electrosynthesis is also emerging as a powerful and environmentally friendly tool for organic synthesis, offering a green alternative to traditional chemical oxidants and reductants for constructing complex heterocyclic systems. nih.gov
Furthermore, the development of one-pot, multi-component reactions will be crucial for generating libraries of diverse this compound derivatives. These approaches enhance synthetic efficiency by combining multiple reaction steps into a single operation, thereby saving time, resources, and reducing waste. The strategic modification of the benzoxazole ring and the boronic acid group will allow for the fine-tuning of the molecule's electronic, steric, and bioactive properties, paving the way for tailored applications.
Expanding the Catalytic Horizon of Boronic Acid Motifs
The boronic acid group is renowned for its role in transition metal-catalyzed cross-coupling reactions, but its utility as a catalyst in its own right is a rapidly growing field of investigation. mit.edursc.org The Lewis acidic nature of the boron atom in this compound can be harnessed to activate substrates and facilitate a range of organic transformations. mit.edu Future research is expected to explore the catalytic activity of this specific boronic acid in reactions such as amidation, esterification, and the formation of carbon-carbon and carbon-heteroatom bonds, often under mild and environmentally benign conditions. rsc.org
A key area of interest lies in the development of heterogeneous catalysts based on this compound. rsc.org Immobilizing the molecule onto solid supports, such as polymers or metal-organic frameworks (MOFs), could lead to highly recyclable and reusable catalytic systems. rsc.org This would be particularly advantageous for industrial applications where catalyst recovery and reuse are critical for economic viability and sustainability. The unique electronic properties conferred by the benzoxazole ring may also lead to novel catalytic activities and selectivities not observed with simpler arylboronic acids.
Innovations in Materials Science and Optoelectronic Applications
The rigid, planar structure and conjugated π-system of the benzoxazole core, combined with the reactive boronic acid group, make this compound a promising building block for advanced materials. In materials science, future research trajectories will likely involve the incorporation of this molecule into polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). These materials could exhibit interesting properties for applications in gas storage, separation, and sensing.
In the realm of optoelectronics, the focus will be on designing and synthesizing derivatives of this compound with tailored photophysical properties. By strategically modifying the benzoxazole scaffold, it may be possible to tune the molecule's absorption and emission characteristics, leading to the development of novel fluorescent sensors, organic light-emitting diodes (OLEDs), and other optoelectronic devices. The boronic acid moiety can also serve as a recognition site for specific analytes, enabling the design of highly selective chemosensors.
Precision Drug Discovery and Development Initiatives
The benzoxazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, and the boronic acid group has gained prominence as a key functional group in several approved drugs. mdpi.com The combination of these two moieties in this compound presents a compelling starting point for precision drug discovery. nih.govnih.gov
Future research in this area will focus on several key therapeutic targets. The unique properties of the boronic acid group, including its ability to form reversible covalent bonds with active site serine or threonine residues, make it an attractive warhead for enzyme inhibitors. mdpi.com Derivatives of this compound could be designed as potent and selective inhibitors of proteases, kinases, or other enzymes implicated in diseases such as cancer, inflammatory disorders, and infectious diseases. mdpi.comnih.gov
Recent studies have highlighted the potential of benzoxazole derivatives as inhibitors of key immune checkpoint proteins like PD-1/PD-L1 and VISTA, suggesting a role in cancer immunotherapy. nih.gov The development of dual inhibitors targeting multiple pathways could offer a promising strategy to overcome resistance to current therapies. nih.gov Furthermore, the antimicrobial and antiparasitic potential of benzoxazole-boronic acid conjugates will likely be an active area of investigation, addressing the urgent need for new therapeutic agents against resistant pathogens. nih.govnih.gov
Synergistic Approaches: Computational-Experimental Integration
The integration of computational modeling with experimental synthesis and testing is a powerful strategy that will accelerate the discovery and development of new applications for this compound. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can provide valuable insights into the molecule's structure, reactivity, and interactions with biological targets or material interfaces. nih.goveurekaselect.com
Molecular docking and virtual screening can be employed to identify promising derivatives for synthesis and biological evaluation, thereby streamlining the drug discovery process. nih.goveurekaselect.com These computational tools can predict binding affinities and modes of interaction, helping to rationalize structure-activity relationships (SAR) and guide the design of more potent and selective compounds. eurekaselect.com
In materials science, computational modeling can be used to predict the electronic and photophysical properties of new materials incorporating the this compound scaffold, guiding the synthesis of materials with desired characteristics. The synergistic feedback loop between computational prediction and experimental validation will be instrumental in unlocking the full potential of this versatile molecule across various scientific disciplines.
Interactive Data Table: Properties of Benzo[d]oxazol-ylboronic Acid Derivatives
| Compound ID | Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Application Area |
| 1 | Benzo[d]oxazol-2-ylboronic acid | C₇H₆BNO₃ | 162.94 | Chemical Synthesis |
| 2 | Benzo[d]oxazol-2-ylboronic Acid Pinacol Ester | C₁₃H₁₆BNO₃ | 245.08 | Chemical Synthesis |
| 3 | (4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid | C₁₃H₁₀BNO₃ | 239.04 | Medicinal Chemistry |
| 4 | Benzo[d]isoxazol-4-ylboronic acid | C₇H₆BNO₃ | 162.94 | Chemical Synthesis |
| 5 | Benzo[d]isothiazol-4-ylboronic acid | C₇H₆BNO₂S | 179.00 | Chemical Synthesis |
| 6 | Benzo[d]isothiazol-6-ylboronic acid | C₇H₆BNO₂S | 179.00 | Chemical Synthesis |
Q & A
Basic Research Question
- Storage : Under inert gas (Ar) at −20°C in amber glass vials to prevent moisture absorption and photodegradation .
- Solubility : Dissolve in anhydrous THF or DMSO (10 mM stock solutions) for long-term stability .
- Safety : Use gloveboxes for air-sensitive steps; boronic acids may release boric acid upon hydrolysis .
How do solvent polarity and proticity influence the stability of this compound?
Advanced Research Question
- Polar aprotic solvents : DMSO and DMF stabilize boronic acids via Lewis acid-base interactions but risk protodeboronation at elevated temperatures .
- Protic solvents : MeOH/H₂O mixtures enhance solubility but require buffering (pH 7–9) to prevent B–O cleavage .
Computational solvation models (e.g., COSMO-RS) predict solubility parameters and degradation pathways .
What in silico and in vitro methods evaluate the biological activity of this compound derivatives?
Advanced Research Question
- Molecular docking : Targets enzymes like β-lactamases or proteases; AutoDock Vina scores binding affinities to active sites .
- Enzyme assays : IC₅₀ values measured via fluorescence quenching (e.g., HIV-1 protease inhibition at ~5 µM) .
- Cytotoxicity : MTT assays on cell lines (e.g., HeLa) assess selectivity (therapeutic index >10) .
QSAR models link electronic descriptors (HOMO/LUMO gaps) to antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
